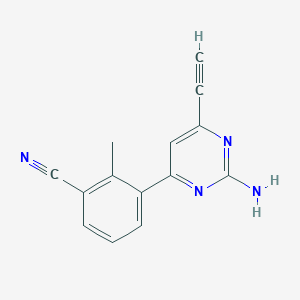![molecular formula C12H12N6 B12227258 1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine](/img/structure/B12227258.png)
1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[5,4-d]pyrimidine core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
The synthesis of 1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine typically involves the following steps:
Starting Material: The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body, such as CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
1-(3-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4-ylhydrazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDK2 and have shown significant anticancer properties.
Thioglycoside Derivatives: These compounds have been designed as novel CDK2 inhibitors and exhibit potent cytotoxic activities against various cancer cell lines.
Properties
Molecular Formula |
C12H12N6 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H12N6/c1-8-3-2-4-9(5-8)18-12-10(6-16-18)11(17-13)14-7-15-12/h2-7H,13H2,1H3,(H,14,15,17) |
InChI Key |
DNNRILIYZPCBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12227186.png)
![4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B12227189.png)
![5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B12227194.png)
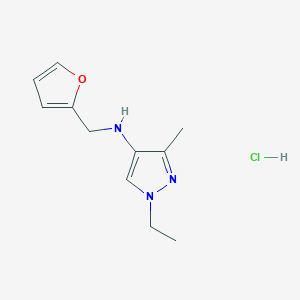
![3-Cyclopropyl-6-{[1-(pyrazin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227208.png)
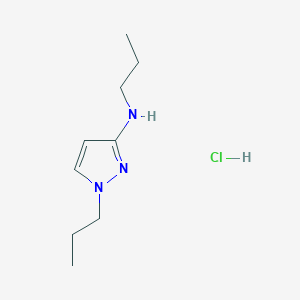
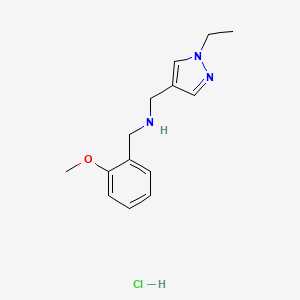
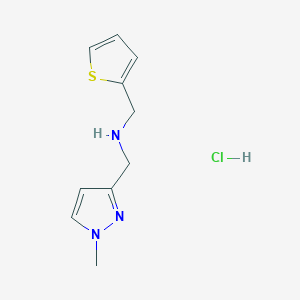

![N-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12227224.png)
![2-methyl-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B12227225.png)
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12227231.png)
![2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B12227235.png)
